molecular formula C10H14N4O2 B3050669 Theophylline, n-propyl derivative CAS No. 27760-74-3

Theophylline, n-propyl derivative

Cat. No. B3050669
Key on ui cas rn: 27760-74-3
M. Wt: 222.24 g/mol
InChI Key: HGFWMGARSDHJFP-UHFFFAOYSA-N
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Patent
US05550041

Procedure details

600 g of theophylline (a product of Katayama Kagaku Kogyo K.K.) was dissolved in 180 ml of an aqueous solution containing 263.4 g of potassium hydroxide, and the solution was evaporated to dryness under reduced pressure to prepare a potassium salt of theophylline. The resulting salt was suspended in 3600 ml of dimethylformamide, and 436.5 ml of propyl bromide was added thereto, followed by heating at 90° C. for 8 hours while stirring. Dimethylformamide was removed by distillation under reduced pressure, and to the residue was added 1800 ml of dichloromethane. The mixture was washed three times with 300 ml portions of a 1N potassium hydroxide aqueous solution and then once with 300 ml of water and dried over 54 g of anhydrous magnesium sulfate. The desiccant was removed by filtration, and the mother liquor was dried under reduced pressure and then in vacuo (85° C., 5 hours) to obtain 657 g (yield: 88.8%) of 1,3-dimethyl-7-propylxanthine.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
263.4 g
Type
reactant
Reaction Step Two
Quantity
436.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
3600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([C:12](=[O:13])[C:11]2[NH:10][CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].[OH-].[K+].[CH2:16](Br)[CH2:17][CH3:18]>CN(C)C=O>[CH3:2][N:1]1[C:12](=[O:13])[C:11]2[N:10]([CH2:16][CH2:17][CH3:18])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O
Step Two
Name
Quantity
263.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
436.5 mL
Type
reactant
Smiles
C(CC)Br
Step Four
Name
aqueous solution
Quantity
180 mL
Type
solvent
Smiles
Step Five
Name
Quantity
3600 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to prepare a potassium salt of theophylline
CUSTOM
Type
CUSTOM
Details
Dimethylformamide was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added 1800 ml of dichloromethane
WASH
Type
WASH
Details
The mixture was washed three times with 300 ml portions of a 1N potassium hydroxide aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 300 ml of water and dried over 54 g of anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccant was removed by filtration
CUSTOM
Type
CUSTOM
Details
the mother liquor was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1C(=O)N(C=2N=CN(C2C1=O)CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 657 g
YIELD: PERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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